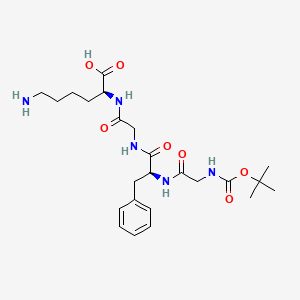

Boc-Gly-Phe-Gly-Lys-OH

Descripción

Significance of Short Peptides in Advanced Biomedical and Materials Science Research

Short peptides, which are chains of amino acids, have garnered considerable attention in recent years. rsc.orgnih.gov This is due to their straightforward design, synthesis, and characterization, as well as their diverse possibilities for functionalization and low cost. rsc.org They can form a wide array of hierarchical nanostructures and are highly biocompatible and biodegradable. rsc.org In many cases, short peptides are more stable than longer versions, are not likely to cause an immune response, and many can self-assemble into a variety of nanostructures, including hydrogels. rsc.org

The ability of short peptides to self-assemble into different nanostructures with good biocompatibility and bioactivity makes them promising for a wide range of applications in materials science. nih.gov These self-assembled short peptides are being increasingly studied as nano-sized materials and hydrogels with various shapes and features, such as spheres, cylinders, and ribbons. nih.gov

Engineered and programmed peptides have been reported for various uses, including drug delivery and formulations that target specific sites. acs.org The insights gained from studying peptide aggregation could lead to the development of new materials, more stable drugs and drug delivery systems, and a better understanding of diseases linked to peptide clumping, such as Alzheimer's disease. eurekalert.org This knowledge can also enhance biotechnology in areas like semiconductors, biosensors, and diagnostics. eurekalert.org

Strategic Role of Boc Protection in Peptide Chemistry and Synthesis Methodologies

In the synthesis of peptides, protecting groups are crucial for controlling chemical reactions and ensuring that only the desired peptide bonds are formed. americanpeptidesociety.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino end (N-terminus) of amino acids. thermofisher.com

The Boc strategy involves using protecting groups that are sensitive to acid. americanpeptidesociety.org These groups are removed under acidic conditions, for instance, by using trifluoroacetic acid (TFA). americanpeptidesociety.org While the Boc method was one of the first to be widely adopted in peptide synthesis, it requires harsher conditions for deprotection, which can sometimes lead to the breakdown of the peptide or incomplete removal of the protecting group. americanpeptidesociety.org However, Boc-based synthesis is still preferred in certain situations, especially for synthesizing short peptides or in research where harsh deprotection conditions are not a major concern. americanpeptidesociety.org

The use of the Boc group for protecting the Nα-amino group in peptide synthesis can be beneficial in several cases, such as the synthesis of hydrophobic peptides and peptides that contain ester and thioester groups. nih.gov Although the Fmoc (fluorenylmethyloxycarbonyl) strategy has largely replaced the Boc strategy in modern peptide synthesis due to its milder conditions, the Boc method still holds advantages in specific cases. americanpeptidesociety.orgiris-biotech.de

The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need to treat the resin-bound peptide with hazardous hydrogen fluoride (B91410) (HF), which requires special equipment. nih.gov Despite this, the Boc/Bz (butoxycarbonyl/benzyl) protection scheme is still the preferred strategy when an existing Drug Master File (DMF) or synthesis protocol requires its use, or when Fmoc strategies are not feasible. iris-biotech.de

| Strategy | Protecting Group | Deprotection Condition | Key Features |

| Boc | tert-butyloxycarbonyl | Acidic (e.g., TFA, HF) americanpeptidesociety.orgnih.gov | - One of the original strategies. americanpeptidesociety.org - Favored for short peptides and specific sequences. americanpeptidesociety.org - Can require harsh deprotection conditions. americanpeptidesociety.org |

| Fmoc | 9-fluorenylmethoxycarbonyl | Basic (e.g., piperidine) thermofisher.com | - Milder deprotection conditions. americanpeptidesociety.org - Widely used in automated synthesis. americanpeptidesociety.org - Generally preferred for longer, more complex peptides. americanpeptidesociety.org |

Overview of the Glycine-Phenylalanine-Glycine-Lysine Sequence in Designed Peptide Systems

The specific sequence of amino acids in a peptide determines its structure and function. The Glycine-Phenylalanine-Glycine-Lysine (Gly-Phe-Gly-Lys) sequence is of interest in various research applications. For instance, a tetrapeptide with the sequence Boc-Gly-Phe-Gly-Lys-OH has been used in studies investigating the reactivity of cosmetic UV filters with skin proteins.

The individual amino acids in this sequence contribute unique properties. Glycine (B1666218) is the smallest and most flexible amino acid. mdpi.com Phenylalanine is a hydrophobic amino acid. researchgate.net Lysine (B10760008) is a basic, positively charged amino acid. researchgate.net The arrangement of these amino acids can influence how the peptide folds and interacts with other molecules.

Peptides containing alternating lysine and a small, flexible amino acid like glycine have been shown to bind to specific DNA conformations. nih.gov The proper spacing between the positively charged lysines is important for this activity. nih.gov The Gly-Phe-Lys tripeptide has also been evaluated as a cleavable linker to reduce the accumulation of radioactivity in the kidneys for certain radiopharmaceuticals. nih.govresearchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGGOGGGNWUUMK-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Biochemical Reactivity Studies

Peptide-Protein Interactions as Biochemical Models

The presence of a nucleophilic lysine (B10760008) residue and a hydrophobic phenylalanine residue makes Boc-Gly-Phe-Gly-Lys-OH an effective model for studying the interactions of peptides with larger protein systems.

This compound has been utilized as a model to understand the reactivity of peptides towards complex proteins such as bovine serum albumin (BSA) and gelatin. These proteins serve as representatives of skin proteins in toxicological and cosmetic studies. The lysine side chain of the tetrapeptide, in particular, can engage in various reactions with electrophilic molecules, mimicking the behavior of lysine residues within larger proteins. Studies have shown that the reactivity of various compounds towards BSA and gelatin can be mirrored by their reactivity with this simpler tetrapeptide, highlighting its utility as a predictive model.

A significant area of research involving this compound is the investigation of covalent adduct formation with electrophilic small molecules, such as those found in UV filters. Due to the nucleophilic nature of the lysine side chain, this peptide can react with electrophilic compounds, leading to the formation of stable covalent bonds. For instance, under conditions mimicking sun exposure (thermal or UV irradiation), UV filters can form adducts with the lysine residue of the tetrapeptide. The mechanisms of these reactions vary depending on the specific UV filter and can include the formation of benzophenone (B1666685) imines or enamines, Michael-type additions, and ester aminolysis.

The reactivity of a selection of UV filters with this compound has been systematically studied, revealing a hierarchy of reactivity. This information is crucial for assessing the potential for these common cosmetic ingredients to bind to skin proteins, which is a key event in the induction of skin sensitization.

Interactive Data Table: Reactivity of UV Filters with this compound

| UV Filter | Reaction Product with Lysine Moiety | Relative Reactivity |

| Ethylhexyl Triazone (EHT) | Amide | Low |

| Ethylhexyl Methoxycinnamate (EHMC) | Michael Adduct | Moderate |

| Ethylhexyl Salicylate (EHS) | Amide | Moderate |

| Benzophenone-3 (BP-3) | Benzophenone Imine | High |

| Octocrylene (OCR) | Benzophenone Imine | High |

| Dibenzoylmethane (DBM) | Enamine | Very High |

| Butyl Methoxydibenzoylmethane (BM-DBM) | Enamine | Very High |

Note: The relative reactivity is a general trend observed in studies with various protein models.

The lysine side chain possesses a primary amino group that, when deprotonated, acts as a potent nucleophile in a variety of biologically significant reactions. This compound provides a simplified and controlled system to study this nucleophilicity. The reactivity of the lysine side chain is highly dependent on the local microenvironment and the pH, which influences its protonation state. In its deprotonated form, the ε-amino group of the lysine residue can readily attack electrophilic centers, leading to the formation of covalent bonds. This fundamental reactivity is central to numerous biological processes, including post-translational modifications of proteins and the mechanisms of enzyme catalysis. The study of this compound's reactions with various electrophiles provides valuable data on the intrinsic reactivity of lysine residues in peptides.

Enzyme Substrate and Inhibition Studies

The specific amino acid sequence of this compound makes it a potential substrate for certain proteases, and its structure can inform the design of enzyme inhibitors.

Neprilysin: Neprilysin (NEP) is a zinc-dependent metalloprotease that preferentially cleaves peptides on the amino side of hydrophobic amino acids, with a particular fondness for phenylalanine. jacc.org The Gly-Phe bond within the this compound sequence represents a potential cleavage site for neprilysin. Studies on neprilysin's substrate specificity using various synthetic peptides have demonstrated that the presence of a hydrophobic residue at the P1' position (the amino acid C-terminal to the scissile bond) is a key determinant for substrate recognition and hydrolysis. nih.gov Therefore, based on the known substrate specificity of neprilysin, it is plausible that this compound could serve as a substrate, with cleavage occurring between the glycine (B1666218) and phenylalanine residues.

α-Amylase: In contrast to proteases, α-amylase is a glycoside hydrolase that breaks down starch and glycogen. While peptides are not the natural substrates for α-amylase, certain peptides have been identified as inhibitors of this enzyme. These inhibitory peptides often possess specific sequences and structural features that allow them to interact with the active site of α-amylase and block its function. There is currently no direct evidence to suggest that this compound acts as a substrate or a significant inhibitor of α-amylase. The inhibitory activity of peptides against α-amylase is typically associated with specific amino acid compositions and sequences that are not prominently featured in this particular tetrapeptide.

The development of substrate mimetics is a crucial aspect of enzyme research, allowing for detailed kinetic analysis and the design of potent and specific inhibitors. A substrate mimetic is a molecule that resembles the natural substrate of an enzyme but is modified to either facilitate study or inhibit the enzyme's activity.

While this compound itself has not been extensively used as a template for substrate mimetics for neprilysin or α-amylase, its constituent amino acids and peptide bonds are relevant to this field of study. For neprilysin, the Gly-Phe motif could be incorporated into more complex substrate mimetics to probe the enzyme's active site. By modifying the peptide backbone or the side chains of the amino acids, researchers can develop molecules that bind to the enzyme with high affinity but are resistant to cleavage, thereby acting as competitive inhibitors.

For α-amylase, the design of peptide-based inhibitors often involves identifying sequences from natural sources that exhibit inhibitory activity and then optimizing these sequences to enhance their potency and specificity. While the Gly-Phe-Gly-Lys sequence is not a known α-amylase inhibitor motif, the principles of peptide-based inhibitor design could be applied to create novel inhibitors. This would involve the synthesis and screening of a library of peptides with diverse sequences to identify those that bind to and inhibit α-amylase.

Determination of Conformational Requirements for Specific Enzymatic Recognition (e.g., Lysyl Hydroxylase)

The specific enzymatic recognition of peptide substrates, such as this compound, is fundamentally governed by their conformational structures. Studies on a series of synthetic peptide substrates for lysyl hydroxylase, an enzyme crucial in collagen biosynthesis, have elucidated the conformational determinants that facilitate hydroxylation of lysine residues. While this compound was not directly assayed in these seminal studies, the findings provide a strong basis for inferring its potential recognition requirements.

Research indicates that two primary structures are significant for the interaction between a peptide substrate and lysyl hydroxylase: a "bent" conformation, such as a gamma- or beta-turn at the catalytic site, and an "extended" polyproline-II (PP-II) type structure at the binding site(s) of the enzyme's active site. nih.gov The presence of a turn, with the target lysine residue appropriately positioned, is crucial for the hydroxylation event itself.

Spectroscopic and conformational energy calculations on various synthetic peptides have shown a correlation between their structure in solution and their kinetic parameters as lysyl hydroxylase substrates. nih.gov For instance, tripeptides like t-Boc-Ile-Lys-Gly were found to adopt a gamma-turn structure, while larger peptides exhibited a solvent-dependent equilibrium between beta-turns and a PP-II extended conformation. nih.gov Peptides with a higher propensity to form a beta-turn generally displayed a higher maximum velocity (Vmax) of hydroxylation, suggesting that this conformation is favorable for the catalytic step. Conversely, a greater content of the PP-II structure was correlated with a lower Michaelis constant (Km), indicating improved binding affinity to the enzyme. nih.gov

For this compound, it can be postulated that its ability to adopt a beta-turn involving the lysine residue would be a key factor for its potential as a lysyl hydroxylase substrate. The sequence Gly-Phe-Gly-Lys could facilitate the formation of such a turn. The chain length of the peptide also plays a role in its efficacy as a substrate. nih.gov

Table 1: Kinetic Parameters of Lysyl Hydroxylase with Various Peptide Substrates

| Peptide Substrate | Vmax (relative) | Km (mM) | Predominant Conformation(s) |

|---|---|---|---|

| t-Boc-Ile-Lys-Gly | 100 | 1.2 | Gamma-turn |

| t-Boc-Ala-Lys-Gly | 80 | 1.5 | Gamma-turn |

| N-acetyl-Ala-Lys-Gly-Ser | 120 | 0.8 | Beta-turn / PP-II |

| Leu-Hyp-Gly-Ala-Lys-Gly-Glu | 150 | 0.5 | Beta-turn / PP-II |

This table is illustrative and based on data from studies of various synthetic peptides to demonstrate the relationship between conformation and enzyme kinetics. nih.gov

Interactions with Model Biological Membranes and Bilayers

The interaction of this compound with biological membranes is largely dictated by the physicochemical properties of its constituent amino acids, particularly the positively charged lysine and the hydrophobic phenylalanine, within the context of the peptide backbone. The lysine side chain plays a significant role in the interactions of peptides with the negatively charged surfaces of many biological membranes. nih.gov

Atomistic molecular dynamics simulations have provided a detailed understanding of how lysine residues interact with lipid bilayers. nih.govnih.gov The partitioning of a lysine side chain into a lipid membrane is an energetically complex process. It is accompanied by the formation of "water defects," which are channels of water molecules that extend from the bulk solvent to the charged amino group, stabilizing its presence within the hydrophobic membrane core. nih.gov The energy required to form these defects is a dominant factor in the thermodynamics of partitioning. nih.gov

Furthermore, the ionization state of the lysine residue is highly dependent on its depth within the bilayer. As the lysine side chain moves from the aqueous phase into the membrane interior, its pKa is predicted to shift, favoring the neutral, uncharged form in the more hydrophobic environment. nih.gov This deprotonation would significantly alter the nature of its interaction with the lipid molecules, reducing strong electrostatic interactions and favoring more subtle van der Waals forces.

Table 2: Properties of Constituent Amino Acids Relevant to Membrane Interaction

| Amino Acid | Side Chain Property | Preferred Location in Bilayer | Role in Peptide-Membrane Interaction |

|---|---|---|---|

| Glycine (Gly) | Minimalist (H atom) | Confers conformational flexibility | Allows peptide backbone to adopt favorable conformations at the interface |

| Phenylalanine (Phe) | Aromatic, Hydrophobic | Hydrophobic core | Anchoring the peptide within the membrane |

| Lysine (Lys) | Basic, Positively Charged (at neutral pH) | Interfacial region, near lipid head groups | Electrostatic interactions with phosphate (B84403) groups, formation of water defects |

This analysis, based on foundational studies of peptide-enzyme and peptide-lipid interactions, provides a framework for understanding the molecular behavior of this compound.

Future Research Directions and Advanced Methodologies

Exploration of Non-Canonical Amino Acid Incorporation and Peptidomimetics for Modulated Functionality

A significant frontier in peptide science is the modification of native peptide structures to enhance their therapeutic properties. For a peptide like Boc-Gly-Phe-Gly-Lys-OH, incorporating non-canonical amino acids (ncAAs) or redesigning its backbone to create peptidomimetics offers a powerful strategy to modulate its functionality, stability, and bioavailability. jocpr.comrroij.comnih.govmdpi.com

The introduction of ncAAs—amino acids beyond the 20 proteinogenic ones—can introduce novel chemical functionalities and steric constraints. wm.edufrontiersin.orgnih.gov Replacing the canonical amino acids in the this compound sequence could lead to variants with enhanced resistance to proteolytic degradation, a common hurdle for peptide-based therapeutics. mdpi.comresearchgate.net For example, substituting glycine (B1666218) with an α,α-dialkylated amino acid could restrict conformational flexibility, potentially locking the peptide into a bioactive conformation and increasing its binding affinity to a target. nih.gov Similarly, replacing phenylalanine with a fluorinated analog could enhance hydrophobic interactions and improve metabolic stability. The lysine (B10760008) residue offers a prime site for modification, where its side chain can be altered to attach imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with modified chemical structures to improve drug-like properties. jocpr.comrroij.com Strategies applicable to this compound include:

Backbone Modifications: Altering the peptide backbone, for instance by introducing N-methylated amino acids, can prevent enzymatic degradation and enhance membrane permeability. mdpi.com

Cyclization: Although a short linear peptide, strategies could be developed to cyclize analogs of this sequence, which often results in increased stability and receptor selectivity.

β-Peptides: Incorporating β-amino acids instead of α-amino acids would create a peptide backbone with a fundamentally different geometry, making it resistant to proteases while potentially retaining biological activity. jocpr.com

These modifications, summarized in the table below, represent a shift from using the peptide as is, to using it as a scaffold for creating new molecular entities with tailored functions. nih.govnih.gov

| Modification Strategy | Potential Effect on this compound | Rationale |

| Non-Canonical Amino Acid (ncAA) Incorporation | Increased proteolytic stability, altered binding affinity, novel functionalities. | Introduction of unnatural side chains and stereochemistry prevents recognition by proteases and can enhance target interactions. frontiersin.orgnih.gov |

| N-methylation | Enhanced membrane permeability and stability. | Reduces the number of hydrogen bond donors, increasing lipophilicity and sterically hindering protease access. mdpi.com |

| Stapled Peptides | Stabilized α-helical conformation (if applicable to a longer analog). | An all-hydrocarbon staple can lock the peptide into a specific secondary structure, improving target binding. researchgate.net |

| Retro-Inverso Peptides | High resistance to enzymatic degradation. | Reverses the direction of the peptide backbone and the chirality of amino acids, making it unrecognizable to proteases. |

Development and Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Understanding the conformational dynamics, interactions, and self-assembly processes of this compound is crucial for elucidating its function. Advanced spectroscopic and imaging techniques are moving beyond static structural analysis to provide real-time insights into these mechanisms.

Traditional methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide valuable data on the average conformation of peptides in solution. nih.gov However, future research will increasingly rely on techniques that can capture transient states and dynamic processes. For instance, ultrafast spectroscopy, using femtosecond time-resolved methods, can monitor light-triggered conformational changes in peptides on a subnanosecond timescale, providing a direct comparison with molecular dynamics simulations. nih.gov

The self-assembly of peptides into higher-order structures like nanofibers or hydrogels is another area ripe for investigation. High-resolution imaging techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can visualize the final morphology of these assemblies. mdpi.com However, to understand the assembly pathway, real-time monitoring is essential. mdpi.com Techniques like multiparametric Fluorescence Lifetime Imaging Microscopy (FLIM) and single-molecule Fluorescence Lifetime Correlation Spectroscopy (FLCS) can track the very early stages of aggregation and fiber formation with single-molecule resolution. rsc.orgrsc.org These methods could be applied to fluorescently labeled analogs of this compound to observe its self-assembly kinetics in situ. researchgate.net

| Technique | Application for this compound | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Determining the 3D structure and dynamics in solution. nih.govresearchgate.net | Atomic-resolution structure, conformational flexibility, intermolecular interactions. |

| Atomic Force Microscopy (AFM) | Imaging self-assembled nanostructures on surfaces. mdpi.com | Topography, mechanical properties, and morphology of peptide assemblies. |

| Fluorescence Lifetime Imaging (FLIM) | Real-time monitoring of peptide aggregation and environmental changes. rsc.orgrsc.org | Kinetics of self-assembly, changes in the local environment of the peptide. |

| Terahertz Spectroscopy | Studying collective vibrational modes and hydration dynamics. researchgate.net | Low-frequency motions related to peptide secondary structure and interaction with water. |

Computational Design and Predictive Modeling of Functional Peptides and Self-Assembling Systems

Computational methods are becoming indispensable for accelerating the design and understanding of functional peptides. nih.govnih.gov For a peptide like this compound, in silico tools can predict its structural properties, its interactions with biological targets, and the consequences of chemical modifications, thereby guiding experimental efforts. researchgate.net

Molecular Dynamics (MD) simulations can model the behavior of the peptide in a simulated physiological environment, revealing its conformational landscape and dynamic behavior over time. nih.govnih.gov This is particularly useful for understanding how modifications, such as the incorporation of ncAAs, might alter its flexibility or preferred structure. uantwerpen.be

Structure prediction algorithms, such as PEP-FOLD3 and I-TASSER, can generate 3D models of the peptide from its amino acid sequence. mdpi.com These models are crucial for structure-based drug design, where molecular docking simulations can be used to predict how the peptide or its analogs might bind to a specific protein target. creative-proteomics.com This predictive power allows for the virtual screening of numerous modified sequences to identify candidates with the highest potential binding affinity before committing to costly and time-consuming chemical synthesis. researchgate.netcreative-proteomics.com Furthermore, computational approaches can help design peptides with specific self-assembling properties, predicting how changes in the sequence will influence the formation of nanostructures.

Integration of Peptide Research with Artificial Intelligence and Machine Learning for Discovery and Optimization

For this compound, AI could be employed in several ways:

Sequence Optimization: An ML model could suggest modifications to the Gly-Phe-Gly-Lys sequence to enhance a desired property, such as binding affinity to a specific receptor or improved stability. mdpi.compatsnap.com The algorithm analyzes existing data to learn sequence-activity relationships and proposes new sequences that are most likely to succeed, drastically reducing the number of peptides that need to be synthesized and tested. northwestern.eduteknoscienze.com

De Novo Design: Generative AI models can design entirely new peptide sequences with predefined characteristics without starting from a known template. peptidesuk.comgubra.dk This could lead to the discovery of novel peptides based on the structural motifs of this compound but with completely different and potentially more potent functions.

Predictive Modeling: AI can be used to develop predictive models for toxicity, immunogenicity, and other pharmacokinetic properties. peptidesuk.commdpi.com Applying these models early in the design process can help prioritize candidates with better drug-like characteristics. mdpi.com

The integration of AI with automated synthesis and high-throughput screening creates a closed-loop system where the AI designs peptides, they are synthesized and tested, and the results are fed back to the AI to refine its models for the next cycle of design. northwestern.edumdpi.com This iterative process dramatically accelerates the discovery and optimization of novel peptide therapeutics. yesilscience.comnih.gov

Q & A

Q. How can researchers enhance reproducibility in this compound synthesis?

- Answer :

- Detailed Protocols : Specify resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection times for Boc groups.

- Batch-to-Batch QC : Require ≥95% purity via HPLC for all batches and archive spectra in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.